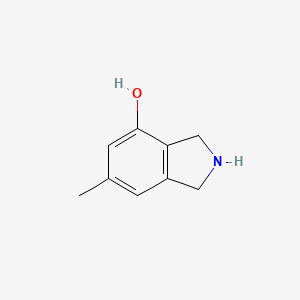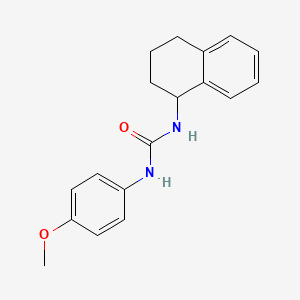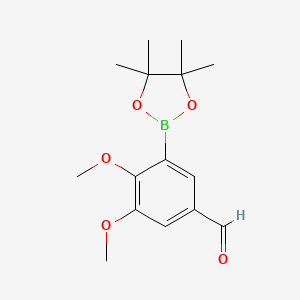
2-(2,2-Difluorovinyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluorovinyl)naphthalene is an organic compound with the molecular formula C12H8F2. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2-difluorovinyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorovinyl)naphthalene typically involves the fluorination of naphthalene derivatives. One common method is the AgF-mediated fluorination with a concomitant cross-coupling between a gem-difluoroolefin and a non-fluorinated olefin. This method provides a highly efficient route to the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(2,2-Difluorovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different alkyl groups .
科学研究应用
2-(2,2-Difluorovinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, especially in designing drugs with improved metabolic stability.
Industry: It is used in the development of advanced materials, including polymers and coatings
作用机制
The mechanism by which 2-(2,2-Difluorovinyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorovinyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
相似化合物的比较
- 2-(2,2-Difluoroethenyl)benzene
- 2-(2,2-Difluorovinyl)phenol
- 2-(2,2-Difluorovinyl)aniline
Comparison: Compared to these similar compounds, 2-(2,2-Difluorovinyl)naphthalene is unique due to its naphthalene backbone, which imparts distinct chemical properties and reactivity. The presence of the difluorovinyl group enhances its stability and potential for various applications .
属性
分子式 |
C12H8F2 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
2-(2,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
InChI 键 |
QGEKVFLRRCORAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)

![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)

![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)





![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)



